3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Substituent Effects on Reactivity
- Propan-2-yloxyphenyl vs. Pyridin-3-yl : Replacing the propan-2-yloxyphenyl group with pyridin-3-yl (as in CID 2909774) reduces hydrophobicity (logP decreases by ~1.2) and introduces basicity via the pyridine nitrogen.
- Thiophenecarbonyl vs. Benzoyl : The thiophene ring enhances π-stacking interactions compared to benzene, as evidenced by higher melting points in thiophene-containing analogs.
Lactam Ring Stability
The 2H-pyrrol-5-one core demonstrates greater stability against hydrolysis than 1,2-dihydro-3H-pyrazol-3-ones, which undergo tautomerism to pyrazol-3-ols in polar solvents. This stability arises from delocalization of the lactam’s lone pair into the conjugated carbonyl system.
Morpholinylpropyl Side Chain
The 3-morpholin-4-ylpropyl group confers water solubility via its tertiary amine, distinguishing it from analogs with non-polar alkyl chains. This feature is critical for bioavailability, as seen in pharmacologically active morpholine derivatives.
Properties
Molecular Formula |
C25H30N2O5S |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H30N2O5S/c1-17(2)32-19-8-6-18(7-9-19)22-21(23(28)20-5-3-16-33-20)24(29)25(30)27(22)11-4-10-26-12-14-31-15-13-26/h3,5-9,16-17,22,29H,4,10-15H2,1-2H3 |
InChI Key |
RDSVFQLJTLSITK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrol-2-one Core
The core is synthesized via a three-component reaction adapted from Nguyen et al.:
Reagents :
-
4-(Propan-2-yloxy)benzaldehyde (1.0 equiv)
-
3-(Morpholin-4-yl)propan-1-amine (1.0 equiv)
-
Sodium diethyl oxalacetate (2.0 equiv)
-
Citric acid (2.0 equiv, catalyst)
-
Absolute ethanol (solvent)
Procedure :
-
Mix aldehyde and amine in ethanol with citric acid under argon.
-
Stir at 25°C for 1 hr to form imine intermediate.
-
Add sodium diethyl oxalacetate and stir for 8 hr.
-
Quench with CH₂Cl₂ and 5% HCl; purify via column chromatography (hexane/EtOAc).
Introduction of the Thiophen-2-ylcarbonyl Group
Acyl transfer via Friedel-Crafts acylation (adapted from PMC):
Reagents :
-
Pyrrol-2-one intermediate (1.0 equiv)
-
Thiophene-2-carbonyl chloride (1.2 equiv)
-
AlCl₃ (1.5 equiv, Lewis acid)
-
Dry dichloromethane (solvent)
Procedure :
-
Dissolve intermediate in CH₂Cl₂ under N₂.
-
Add AlCl₃ and cool to 0°C.
-
Dropwise addition of acyl chloride; warm to 25°C and stir for 12 hr.
-
Work up with ice-water; purify via recrystallization (EtOH/H₂O).
Functionalization with Morpholinylpropyl Side Chain
Alkylation using a bromopropylmorpholine derivative:
Reagents :
-
Hydroxypyrrolone intermediate (1.0 equiv)
-
3-Bromopropylmorpholine (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMF (solvent)
Procedure :
-
Suspend intermediate and K₂CO₃ in DMF.
-
Add bromopropylmorpholine; heat to 80°C for 6 hr.
-
Filter and concentrate; purify via silica gel chromatography (CHCl₃/MeOH).
Yield : 58–67%.
Optimization Strategies
Solvent and Stoichiometry Effects
Catalytic Enhancements
-
Citric acid (2.0 equiv) improves imine formation rate by 3× vs. uncatalyzed.
-
Microwave irradiation (100°C, 30 min) reduces acylation time from 12 hr to 45 min.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Solutions
-
Low Cyclization Yields : Add molecular sieves to absorb H₂O in imine formation.
-
Thiophene Acylation Side Reactions : Use bulkier solvents (e.g., toluene) to favor para-substitution.
-
Morpholinylpropyl Alkylation Isomerism : Employ chiral auxiliaries for stereocontrol (ee >90%).
Scalability and Industrial Relevance
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved would vary based on the target, but could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrrol-2-one derivatives:
*Calculated based on molecular formulas.
Key Observations:
- Morpholinyl Substituents : The target compound and Ev5/Ev7 share a 3-(morpholin-4-yl)propyl group, which improves solubility through hydrogen bonding with the morpholine oxygen .
- Aromatic vs.
- 5-Substituent Effects : The target’s 4-(propan-2-yloxy)phenyl group is bulkier than Ev19’s 4-methoxyphenyl, possibly hindering binding in sterically restricted active sites .
Pharmacological and Bioactivity Insights
Thiophene vs. Benzoyl/Furan Derivatives
- The thiophen-2-ylcarbonyl group in the target compound may confer selectivity toward sulfur-binding enzymes (e.g., kinases or cytochrome P450 isoforms) compared to benzoyl (Ev19) or furan-2-carbonyl (Ev11) groups .
- Fluorinated Analogs (e.g., Compound 24): The trifluoromethyl group in Compound 24 enhances metabolic stability and hydrophobic interactions, making it more suitable for targets requiring strong van der Waals interactions .
Role of Alkoxy Groups
Sulfonyl and Morpholinyl Synergy
- Ev7’s 4-(morpholinylsulfonyl)benzoyl group combines sulfonyl’s polarity with morpholine’s solubility, making it ideal for extracellular targets requiring high solubility .
Structure-Activity Relationship (SAR) Trends
Morpholinyl Chain Length : Shorter chains (e.g., 2-morpholin-4-ylethyl in Ev19) reduce steric bulk but may limit hydrogen-bonding capacity compared to the target’s 3-(morpholin-4-yl)propyl .
Electron-Withdrawing Groups : CF3 (Compound 24) and sulfonyl (Ev7) groups increase electrophilicity, enhancing binding to nucleophilic residues in enzymes .
Aromatic vs. Non-Aromatic 4-Substituents: Thiophene (target) and benzofuran (Ev18) derivatives show stronger aromatic interactions than aliphatic substituents (e.g., 3-methylbenzoyl in Compound 38) .
Biological Activity
The compound 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Morpholine moiety : Known for enhancing solubility and bioavailability.
- Thiophene ring : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.
- Hydroxy group : Often linked to antioxidant properties.
Antimicrobial Activity
Research demonstrates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing thiophene and pyrrolidine rings have shown efficacy against both Gram-positive and Gram-negative bacteria. A study indicated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function, possibly through interference with the bacterial enzyme systems involved in these processes .
Anti-inflammatory Effects
The presence of the morpholine group is particularly relevant in anti-inflammatory contexts. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain .
Antioxidant Activity
The hydroxy group in the compound is significant for its antioxidant potential. Compounds with similar functionalities have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is vital for preventing cellular damage associated with various diseases, including cancer .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX.
- Cell Membrane Disruption : By integrating into bacterial membranes, it can disrupt their integrity, leading to cell death.
- Radical Scavenging : The hydroxy group allows the compound to neutralize free radicals effectively.
Case Studies
Several studies have investigated related compounds with promising results:
- Antimicrobial Study :
- Anti-inflammatory Research :
- Antioxidant Evaluation :
Data Tables
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrrolones, such as the one , exhibit significant antifungal properties. For instance, research on related compounds has shown efficacy against various fungal pathogens like Fusarium graminearum and Botrytis cinerea, indicating that similar structures may possess comparable antifungal activity .
Anti-inflammatory Properties
Compounds with similar structural frameworks have been investigated for their potential as anti-inflammatory agents. The ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been linked to the anti-inflammatory effects observed in certain pyrrolone derivatives . This suggests that the compound may also exhibit similar properties, warranting further investigation.
Central Nervous System Disorders
There is emerging evidence that certain pyrrolone derivatives can influence neurological pathways, making them candidates for treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment . The morpholine group in the structure may enhance blood-brain barrier penetration, increasing its therapeutic potential.
Case Study 1: Antifungal Efficacy
A study published in 2018 evaluated a series of thiophene-containing pyrrolone derivatives for antifungal activity. The results indicated that some compounds exhibited EC50 values lower than known antifungal agents, highlighting the potential of these derivatives in agricultural applications against crop pathogens .
Case Study 2: Anti-inflammatory Research
In another study focusing on the design and synthesis of pyrrole derivatives, researchers found that specific compounds demonstrated dual inhibition of COX and LOX pathways. This dual action is crucial for developing effective anti-inflammatory therapies, suggesting that our compound could be further explored for similar applications .
Q & A
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | NaOH/EtOH, 60–80°C | Pyrrolone ring formation |
| Substitution | Morpholine derivative, DMF, 100°C | Morpholinylpropyl attachment |
| Oxidation | KMnO₄, H₂O/acetone, 0°C | Hydroxy group stabilization |
| Purification | Hexane/EtOAc gradient (chromatography) | Isolation of pure product |
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, morpholinyl methylenes at δ 2.4–3.2 ppm) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 450.6) .
- Melting Point : Determines purity (e.g., 138–140°C for analogs) .
Basic: What are the critical physical and chemical properties influencing experimental design?
Answer:
Key properties include:
- Solubility : Limited solubility in water; prefers DMSO or DCM for biological assays .
- Stability : Sensitive to light/moisture; requires storage at –20°C under inert atmosphere .
- pKa : Hydroxy group (~9–10) impacts ionization in physiological conditions .
- LogP : Estimated ~3.5 (from analogs), suggesting moderate lipophilicity for membrane penetration .
Basic: How do functional groups influence reactivity and biological interactions?
Answer:
- Morpholinylpropyl : Enhances solubility and hydrogen-bonding with protein targets (e.g., kinases) .
- Thiophenecarbonyl : Participates in π-π stacking with aromatic residues in binding pockets .
- Hydroxy Group : Acts as a hydrogen-bond donor, critical for target affinity (e.g., enzyme active sites) .
- Isopropoxyphenyl : Modulates steric bulk and hydrophobic interactions .
Advanced: How can synthetic yield and purity be optimized?
Answer:
- Reaction Optimization :
- Temperature Control : Slow addition of reagents at 0°C to minimize side reactions .
- Catalysts : Use Pd catalysts for efficient cross-coupling of aryl groups .
- Purification : Gradient elution in chromatography (e.g., 10–50% EtOAc/hexane) improves resolution .
- Analytical Monitoring : TLC or LC-MS tracks reaction progress .
Advanced: What strategies reconcile conflicting bioactivity data in structural analogs?
Answer:
- SAR Analysis : Compare substituent effects (e.g., pyridinyl vs. phenyl analogs show divergent IC₅₀ values due to electronic differences) .
- Binding Assays : Use SPR or ITC to quantify target affinity and identify off-target interactions .
- Crystallography : Resolve 3D structures to explain steric clashes or favorable interactions .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-target binding modes .
- MD Simulations : GROMACS assesses conformational stability over 100-ns trajectories .
- QSAR Models : CoMFA or ML-based algorithms correlate substituents with activity (e.g., morpholinyl chain length vs. potency) .
Advanced: How to design analogs based on structural motifs for enhanced activity?
Answer:
- Core Modifications : Replace pyrrolone with pyrazolone to alter ring strain and hydrogen-bonding .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on phenyl rings to enhance target affinity .
- Bioisosteres : Swap thiophene with furan to maintain π-stacking while reducing metabolic liability .
Advanced: Which assays determine mechanisms of target interaction?
Answer:
- Enzymatic Assays : Measure IC₅₀ via fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) .
- Cellular Uptake : LC-MS quantifies intracellular concentration in cell lines (e.g., HEK293) .
- Pathway Analysis : Western blotting for phosphorylation status of downstream targets (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
